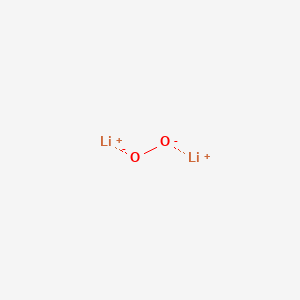

過酸化リチウム (Li2(O2))

説明

Lithium peroxide (Li₂O₂) is a critical material often studied for its application in Li-air batteries due to its unique chemical and physical properties. It plays a significant role in energy storage systems and has implications in various technological applications.

Synthesis Analysis

Lithium peroxide can be synthesized by reacting lithium atoms with oxygen molecules at high dilution in inert and oxygen matrices. A notable synthesis approach involves the reaction of hydrogen peroxide with lithium hydroxide in an aqueous-organic medium, representing a wasteless technology that produces a high-purity product (Andrews, 1969); (Nefedov & Ferapontov, 2017).

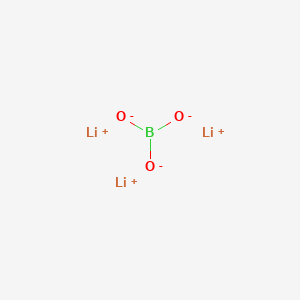

Molecular Structure Analysis

The structure of lithium peroxide has been the subject of debate, with studies proposing different structures based on X-ray diffraction (XRD) and computational analyses. The structure is identified as more appropriate to Foppl’s proposal, highlighting an isosceles triangular configuration for the LiO₂ molecule (Chan et al., 2011); (Cota & de la Mora, 2005).

Chemical Reactions and Properties

Lithium peroxide participates in reactions relevant to battery operation, such as the reversible formation and decomposition involving lithium superoxide (LiO₂). This process is central to the discharge and recharge mechanisms in lithium-air batteries, highlighting the role of Li₂O₂ and LiO₂ in energy storage technologies (Bryantsev, Blanco & Faglioni, 2010).

Physical Properties Analysis

The thermodynamic stability and electronic structure of lithium peroxide surfaces have been explored, showing that Li₂O₂ surfaces can exhibit metallic properties, contrasting with the insulating nature of lithium oxide (Li₂O) surfaces. This distinction impacts the electrochemical behavior and efficiency of lithium peroxide in battery systems (Radin et al., 2012).

科学的研究の応用

Li-O2 バッテリーにおけるエネルギー貯蔵

過酸化リチウムは、高い理論容量とエネルギー密度を持つ有望な電気エネルギー貯蔵デバイスと考えられる Li-O2 バッテリーの動作において重要な役割を果たしています。 . これらのバッテリーの放電プロセスには、カソード表面に絶縁性の固体 Li2O2 が形成されることが伴います。 .

Li-O2 バッテリーの容量向上

多くの研究で、ペロブスカイトが Li-O2 バッテリーの空気電極反応を改善するための触媒として適用されてきました。 . 例えば、カーボンブラックと混合した La 系ペロブスカイトは、Li-O2 バッテリーのカソード触媒として使用され、放電容量の増加につながりました。 .

密閉型リチウム酸素バッテリーシステム

過酸化リチウムと超酸化リチウムの変換に基づく密閉型リチウム酸素バッテリーモデル(LiO2 + e− + Li+ ↔ Li2O2)が設計されました。 . このモデルは、気体の酸素供給を必要としないため、57 サイクル以上安定してサイクルすることができます。 .

電解質分解における役割

市販の過酸化リチウムを使用して、充電中の酸化リチウムと電解質の変化を調べました。 . その結果、Li2O2 はリチウムと酸素に分解し、電解質が Li2O2 分解に大きな影響を与えることがわかりました。 .

酸素電極の触媒

作用機序

- The compound absorbs more CO₂ than lithium hydroxide (LiOH) of the same weight and releases oxygen instead of water .

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

将来の方向性

Lithium-oxygen batteries with ultrahigh energy density have received considerable attention as future energy storage technologies . The reversible lithium peroxide reaction is the basis for a prototype lithium–air battery . Using oxygen from the atmosphere allows the battery to eliminate storage of oxygen for its reaction, saving battery weight and size .

特性

IUPAC Name |

dilithium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.O2/c;;1-2/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGPEWYJWRWDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2O2 | |

| Record name | LITHIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | lithium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065178 | |

| Record name | Lithium peroxide (Li2(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium peroxide appears as a white powder or sandy yellow granular solid. Irritates skin, eyes and mucous membranes. Used to produce a supply of high-purity oxygen., White solid; [Hawley] Light beige odorless powder; [MSDSonline] | |

| Record name | LITHIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

8% in water at 20 °C; 5.6% in anhydrous acetic acid at 20 °C; insoluble in absolute alcohol at 20 °C | |

| Record name | LITHIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.31 g/cu cm | |

| Record name | LITHIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white powder to sandy yellow, granular material; moisture sensitive colorless hexagonal crystals | |

CAS RN |

12031-80-0 | |

| Record name | LITHIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12031-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium peroxide (Li2(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium peroxide (Li2(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at melting point | |

| Record name | LITHIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What is the significance of understanding lithium peroxide (Li₂O₂) grain growth in Li-O₂ batteries?

A1: Lithium peroxide (Li₂O₂) is a key component in Li-O₂ batteries, forming during discharge and decomposing during charge [, ]. Understanding how Li₂O₂ grains grow, their size distribution, and spatial arrangement within the battery's cathode is crucial. This knowledge can help researchers optimize the cathode structure and material design to improve battery performance. For example, large Li₂O₂ grains can hinder charge transport and limit battery capacity.

Q2: How do the provided studies contribute to our understanding of lithium peroxide (Li₂O₂) behavior in Li-O₂ batteries?

A2: The research utilizes advanced techniques to directly observe lithium peroxide (Li₂O₂) within working Li-O₂ batteries. One study employs synchrotron X-ray diffraction to track Li₂O₂ grain growth in real-time during battery operation []. This allows researchers to measure the size, concentration, and distribution of Li₂O₂ crystals as the battery cycles. The other study uses isotopic labelling combined with sophisticated imaging techniques (ToF-SIMS and OEMS) to pinpoint the exact location where Li₂O₂ oxidation begins []. These studies provide valuable insights into the dynamic processes occurring within Li-O₂ batteries and guide the development of more efficient and longer-lasting energy storage solutions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。